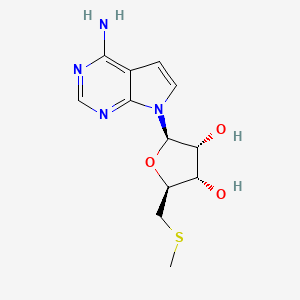

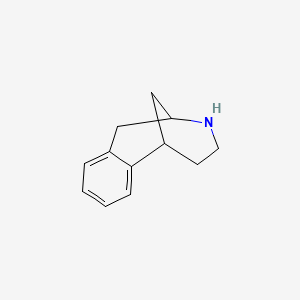

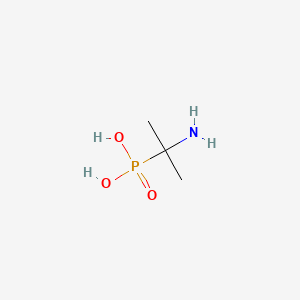

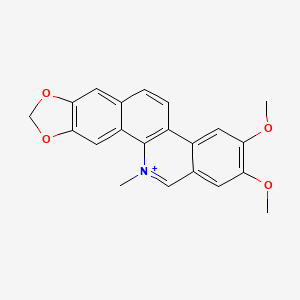

![molecular formula C13H11N3O3 B1203506 4-氧代-1,4-二氢嘧啶并[1,2-a]苯并咪唑-3-羧酸乙酯 CAS No. 40519-93-5](/img/structure/B1203506.png)

4-氧代-1,4-二氢嘧啶并[1,2-a]苯并咪唑-3-羧酸乙酯

描述

Synthesis Analysis

The compound has been synthesized through various routes, including solvent-free conditions and focused microwave irradiation, demonstrating the versatility and efficiency of these methods in producing ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates and related compounds with yields ranging from 52 to 82% (Meziane, 1998). Additionally, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates was achieved via pyrimidine ring annulation, highlighting the compound's structural complexity and the nuanced techniques required for its production (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

Research has detailed the molecular structure of related benzimidazole derivatives, offering insights into their planarity, conformation, and intramolecular interactions. For instance, the study of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate provided valuable information on the heterocyclic system used in the construction of heteropropellanes, crucial for understanding the molecular geometry of similar compounds (Konstantinova et al., 2020).

Chemical Reactions and Properties

The compound's chemical reactions and properties have been explored, revealing its potential for modification and application in various chemical processes. For example, the chemoselective synthesis of 4-oxo-2-aryl-4,10-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl cyanides from three-component reactions highlights its reactivity and the influence of different catalysts on product yield (Sheibani & Hassani, 2011).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, of related compounds provide insights into the behavior and stability of ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. Studies on compounds like ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate have contributed to understanding the compound's solid-state characteristics and intermolecular interactions, which are crucial for its application in material science and chemical engineering (Haroon et al., 2018).

Chemical Properties Analysis

The compound's chemical properties, including reactivity towards various substrates and potential for forming diverse derivatives, are of significant interest. The synthesis and characterization of derivatives such as ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates underline the compound's versatile chemical nature and its ability to undergo rearrangements and cyclization reactions, leading to new compounds with potentially valuable properties (Marjani & Khalafy, 2010).

科学研究应用

农业应用

苯并咪唑化合物(如 4-氧代-1,4-二氢嘧啶并[1,2-a]苯并咪唑-3-羧酸乙酯)已广泛用于农业,主要用作杀菌剂和驱虫药。其作用机制是通过与微管蛋白(一种对细胞分裂至关重要的蛋白质)结合来抑制微管装配。这一特性使苯并咪唑在控制农作物和牲畜中的真菌病害和寄生虫感染方面非常有效。在了解苯并咪唑与微管蛋白结合位点的确切作用方式和分子结构方面取得了显著进展,提高了这些化合物在农业应用中的效率(Davidse,1986 年)。

药物化学

苯并咪唑衍生物在药物化学中是基石,因为它们具有多种生物和药理活性。它们是有机合成中多种治疗剂的关键结构。化合物中苯并咪唑核的存在导致了具有抗菌、抗病毒、抗寄生虫、抗高血压和抗癌特性的药物的开发。苯并咪唑的多功能性允许衍生出众多药理活性化合物,显示了其在药物发现和开发中的重要性(Babbar、Swikriti 和 Arora,2020 年)。此外,缩合苯并咪唑的合成和生物学评价显示出相当大的生物活性,例如降压和利尿作用,并已用于除草剂的开发中(Hsu、Hu 和 Liu,2005 年)。

光电应用

苯并咪唑衍生物不仅限于生物活性;它们还在光电领域发挥着至关重要的作用。与苯并咪唑密切相关的喹唑啉和嘧啶衍生物由于其优异的发光特性而被用于制造有机发光二极管 (OLED)、光电转换元件和图像传感器。将苯并咪唑和相关结构纳入 π 扩展共轭体系一直是创建新型光电材料的战略性方法(Lipunova、Nosova、Charushin 和 Chupakhin,2018 年)。

属性

IUPAC Name |

ethyl 4-oxo-10H-pyrimido[1,2-a]benzimidazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-2-19-12(18)8-7-14-13-15-9-5-3-4-6-10(9)16(13)11(8)17/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWMITUKTNMJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2NC3=CC=CC=C3N2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780594 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。